

Technical Support Center: c-Myc Inhibitor 10058-F4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Myc inhibitor 4*

Cat. No.: B15498122

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Myc inhibitor 10058-F4. This small molecule is known to inhibit the interaction between c-Myc and its binding partner Max, thereby preventing the transactivation of c-Myc target genes.[\[1\]](#)[\[2\]](#)[\[3\]](#) However, like many small molecule inhibitors, it can exhibit off-target effects that may influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 10058-F4?

A1: 10058-F4 is a cell-permeable small molecule that functions by directly inhibiting the protein-protein interaction between the c-Myc and Max transcription factors.[\[1\]](#)[\[2\]](#) This disruption prevents the formation of the c-Myc-Max heterodimer, which is essential for binding to E-box DNA sequences and activating the transcription of c-Myc target genes involved in cell proliferation, growth, and metabolism.

Q2: What are the known on-target effects of 10058-F4 in cells?

A2: By inhibiting c-Myc-Max dimerization, 10058-F4 leads to several well-documented on-target cellular effects, including:

- Cell Cycle Arrest: Primarily at the G0/G1 phase.

- Induction of Apoptosis: Activation of the mitochondrial pathway, leading to programmed cell death.
- Induction of Myeloid Differentiation: In acute myeloid leukemia (AML) cells.
- Downregulation of c-Myc Target Genes: Including those involved in glycolysis.

Q3: What are the potential off-target effects of 10058-F4?

A3: While a comprehensive quantitative off-target profile for 10058-F4 is not readily available in the public domain, several studies have reported effects on signaling pathways that may be independent of its primary action on c-Myc. These include:

- Suppression of the NF-κB Pathway: 10058-F4 has been shown to reduce both the expression and phosphorylation of IκB, a key regulator of the NF-κB pathway.
- Activation of the PI3K Signaling Pathway: Some studies have observed a compensatory activation of the PI3K/Akt pathway in response to 10058-F4 treatment.
- Induction of Reactive Oxygen Species (ROS): Treatment with 10058-F4 can lead to an increase in intracellular ROS levels.

Q4: What is the typical working concentration for 10058-F4 in cell culture?

A4: The effective concentration of 10058-F4 can vary significantly between cell lines. IC₅₀ values for cell viability have been reported to range from approximately 20 μM to over 400 μM. It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.

Troubleshooting Guide

Observed Problem	Potential Cause	Suggested Solution
Inconsistent or weaker than expected on-target effects (e.g., no cell cycle arrest).	Suboptimal inhibitor concentration.	Perform a dose-response experiment to determine the IC50 for your cell line.
Poor compound stability or solubility.	Prepare fresh stock solutions in DMSO and ensure complete dissolution before diluting in culture medium. 10058-F4 has a short half-life in vivo.	
Cell line resistance.	Consider using a positive control cell line known to be sensitive to 10058-F4.	
Cellular phenotype does not align with known c-Myc inhibition effects.	Potential off-target effects.	Investigate the involvement of pathways like NF- κ B or PI3K using specific inhibitors or readouts for these pathways.
Experimental artifact.	Include appropriate vehicle controls (e.g., DMSO) in all experiments.	
High levels of cytotoxicity at concentrations required for c-Myc inhibition.	Off-target toxicity.	Perform a counter-screen in a cell line with low or no c-Myc expression. If toxicity persists, it is likely due to off-target effects.
Induction of apoptosis via on-target mechanism.	Confirm apoptosis using markers like cleaved caspase-3. If apoptosis is the intended outcome, this may not be a negative result.	

Quantitative Data

A comprehensive, publicly available off-target kinase or proteome-wide interaction profile with IC50 or Ki values for 10058-F4 is currently limited. The available quantitative data primarily focuses on its on-target activity and cellular potency. Researchers are encouraged to generate their own off-target profiles using the protocols outlined below.

On-Target Binding Affinity and Cellular Potency of 10058-F4

Parameter	Value	Method	Reference
Binding Affinity (Kd) for c-Myc	~2.5 μ M	Fluorescence Polarization	
IC50 for Growth Inhibition (HL-60 cells)	~41.1 μ M	MTT Assay	
IC50 for Growth Inhibition (SKOV3 cells)	4.4 μ mol/L	MTT Assay	
IC50 for Growth Inhibition (Hey cells)	3.2 μ mol/L	MTT Assay	
IC50 for Metabolic Activity Reduction (REH cells)	400 μ M	Functional Assay	
IC50 for Metabolic Activity Reduction (Nalm-6 cells)	430 μ M	Functional Assay	

Experimental Protocols

1. In Vitro Kinase Profiling

This protocol is designed to assess the selectivity of 10058-F4 against a broad panel of kinases.

- Objective: To determine the IC50 values of 10058-F4 for a wide range of kinases.
- Methodology:

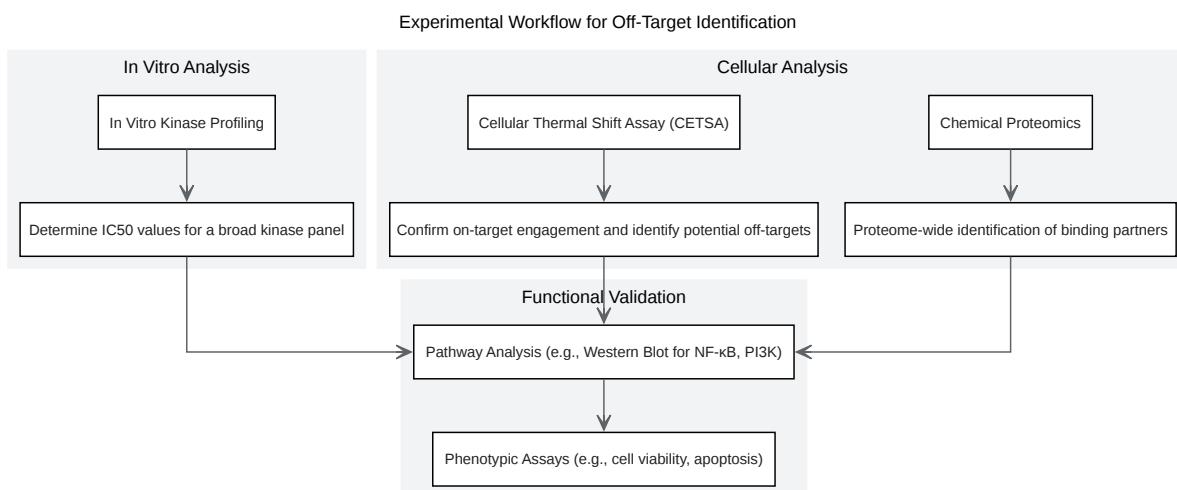
- Prepare a stock solution of 10058-F4 in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).
- In a multi-well plate, combine each concentration of 10058-F4 with a purified recombinant kinase from a commercially available panel.
- Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
- Initiate the kinase reaction by adding the appropriate peptide substrate and ATP (often radiolabeled, e.g., [γ -³³P]ATP).
- Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
- Stop the reaction and quantify the amount of phosphorylated substrate.
- Calculate the percentage of kinase activity inhibition for each concentration of 10058-F4.
- Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context and can be adapted to identify off-target binding.

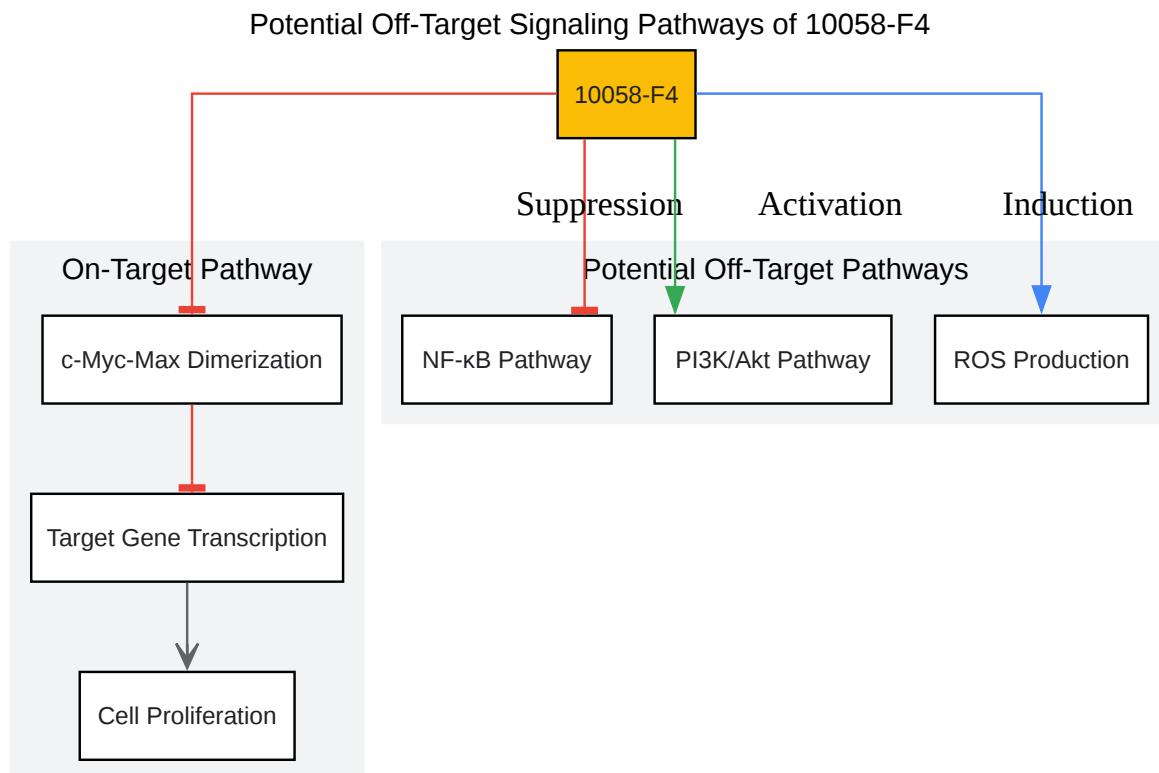
- Objective: To assess the binding of 10058-F4 to c-Myc and other proteins in intact cells.
- Methodology:
 - Culture cells to the desired confluence.
 - Treat cells with 10058-F4 at various concentrations or a vehicle control for a specified time.
 - Harvest and wash the cells.

- Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C).
- Lyse the cells via freeze-thaw cycles or with a lysis buffer.
- Separate the soluble protein fraction from the precipitated protein by centrifugation.
- Analyze the soluble protein fractions by Western blotting using antibodies against c-Myc and other potential off-target proteins.
- A shift in the melting curve of a protein to a higher temperature in the presence of 10058-F4 indicates binding.


3. Chemical Proteomics for Off-Target Identification

This approach uses an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate.

- Objective: To identify the direct and indirect binding partners of 10058-F4 in a proteome-wide manner.
- Methodology:
 - Synthesize an analog of 10058-F4 with a linker for immobilization onto beads (e.g., sepharose or magnetic beads).
 - Prepare a native cell lysate from the cell line of interest.
 - Incubate the cell lysate with the 10058-F4-conjugated beads.
 - Include control experiments, such as incubation with unconjugated beads and a competition experiment where the lysate is pre-incubated with an excess of free 10058-F4.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound proteins.


- Identify the eluted proteins using mass spectrometry (LC-MS/MS).
- Proteins that are specifically enriched on the 10058-F4 beads and competed off by the free compound are considered potential on- and off-targets.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for identifying off-target effects of 10058-F4.

[Click to download full resolution via product page](#)

Caption: On-target and potential off-target pathways of 10058-F4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10058-F4 | MYC | Tocris Bioscience [\[tocris.com\]](http://tocris.com)
- To cite this document: BenchChem. [Technical Support Center: c-Myc Inhibitor 10058-F4]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15498122#potential-off-target-effects-of-c-myc-inhibitor-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com